Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
Brand Name:
Vulcanchem
CAS No.:
14128-95-1
VCID:
VC0081400
InChI:
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
SMILES:
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2]
Molecular Formula:
C20H20CoO4
Molecular Weight:
381.3 g/mol
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
CAS No.: 14128-95-1
Main Products
VCID: VC0081400
Molecular Formula: C20H20CoO4
Molecular Weight: 381.3 g/mol
CAS No. | 14128-95-1 |
---|---|
Product Name | Bis(1-phenylbutane-1,3-dionato-O,O')cobalt |
Molecular Formula | C20H20CoO4 |
Molecular Weight | 381.3 g/mol |
IUPAC Name | cobalt(2+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
Standard InChI | InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; |
Standard InChIKey | WCBCZBIVMTUTDM-CVMHYBSASA-N |
Isomeric SMILES | CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Co+2] |
SMILES | CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
Canonical SMILES | CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
PubChem Compound | 5483668 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume